Halfordinol
Description
Historical Context of Halfordinol Discovery and Elucidation
The history of this compound is marked by a progression from initial isolation to eventual, precise structural identification. The compound was first isolated from the plant Aegle marmelos. However, this initial discovery predated the full and correct elucidation of its molecular structure. researchgate.net During its early examination, the alkaloid from Aegle was not recognized as possessing an oxazole (B20620) framework. researchgate.net
The definitive structural elucidation of this compound came later, during investigations into the chemical constituents of Australian flora from the Halfordia genus. Researchers W.D. Crow and J.S. Shannon conducted comparative studies using mass spectrometry on alkaloids isolated from Halfordia scleroxyla. publish.csiro.au Through this work, they were able to confirm the structure of this compound as 2-(3-pyridyl)-5-(4-hydroxyphenyl)oxazole, thus correctly identifying its core heterocyclic system and establishing its place within the oxazole alkaloids. publish.csiro.au
Natural Occurrence and Distribution of this compound and its Related Alkaloids
This compound and its chemical relatives are primarily found in plants belonging to the Rutaceae family, also known as the citrus family. Their distribution appears to be specific to certain genera within this large and chemically diverse plant family.
The primary natural sources of this compound are species within the genera Aegle and Halfordia. It was first reported from Aegle marmelos, a tree native to Southeast Asia commonly known as Bael. researchgate.net Subsequent phytochemical studies led to its isolation from Australian Rutaceae species, specifically Halfordia scleroxyla. publish.csiro.auscispace.com Related oxazole alkaloids have also been identified in Halfordia kendack, highlighting the chemotaxonomic significance of this class of compounds within the genus. researchgate.netlucidcentral.org
Table 1: Natural Sources of this compound and Related Alkaloids
| Compound | Plant Species | Family |
| This compound | Aegle marmelos | Rutaceae |
| This compound | Halfordia scleroxyla | Rutaceae |
| Related Oxazole Alkaloids | Halfordia kendack | Rutaceae |
This compound is classified as an oxazole alkaloid. This classification is based on its distinct chemical structure, which features a 1,3-oxazole ring. researchgate.net The core of the molecule is 2,5-disubstituted oxazole. Specifically, its structure is 2-(3-pyridyl)-5-(4-hydroxyphenyl)oxazole, indicating that a pyridine ring is attached at the second position of the oxazole ring and a hydroxyphenyl group is attached at the fifth position. publish.csiro.au Alkaloids are a broad group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms; this compound fits this definition due to the nitrogen atoms in both its pyridine and oxazole rings.
In its natural plant sources, this compound does not occur in isolation. It is part of a complex mixture of other secondary metabolites. In species like Aegle marmelos and those of the Halfordia genus, this compound is found alongside a variety of other chemical compounds, including other classes of alkaloids, coumarins, flavonoids, and simple phenolics.
In Halfordia scleroxyla and Halfordia kendack, this compound co-occurs with other structurally related oxazole alkaloids such as halfordine and halfordinone. researchgate.netscispace.com Furthermore, these plants also produce alkaloids from different biosynthetic pathways, such as the furoquinoline alkaloid dictamnine. researchgate.net Investigations of Aegle marmelos have revealed the presence of alkaloids like (R)-aegeline and (R)-marmeline, coumarins including imperatorin and xanthotoxol, and flavonoids such as rutin, which exist alongside this compound derivatives. publish.csiro.au
Table 2: Phytochemicals Co-occurring with this compound in Plant Sources
| Chemical Class | Compound Name(s) |
| Oxazole Alkaloids | Halfordine, Halfordinone |
| Quinoline (B57606) Alkaloids | Dictamnine |
| Other Alkaloids | (R)-aegeline, (R)-marmeline |
| Coumarins | Imperatorin, Xanthotoxol |
| Flavonoids | Rutin |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4210-82-6 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(2-pyridin-3-yl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-5-3-10(4-6-12)13-9-16-14(18-13)11-2-1-7-15-8-11/h1-9,17H |
InChI Key |
FUXBKWOAAPDDGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC=C(O2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Halfordinol and Its Derivatives
Semisynthesis and Total Synthesis Approaches to Halfordinol
Semisynthesis Approaches: While this compound is itself a natural product, the concept of semisynthesis is frequently applied to the creation of its derivatives and analogs. Semisynthesis, in this context, involves starting from a naturally occurring compound (this compound or a closely related natural scaffold) and chemically modifying it to produce new derivatives. This compound and other oxazole (B20620) alkaloids like texaline, balsoxin, texamine, and uguenenazole are considered examples of natural products from which semisynthetic derivatives can be designed to explore structure-activity relationships and potentially improve properties. nih.govarxiv.org Specific detailed semisynthesis approaches to this compound itself from simpler natural precursors were not explicitly described in the reviewed literature, with the focus being on its total synthesis or the synthesis of its derivatives.
Key Methodologies in this compound and Related Oxazole Synthesis
The development of efficient methods for constructing the oxazole ring system is central to this compound synthesis. Several key methodologies have been adapted or developed for this purpose.
A significant advancement in this compound synthesis is the iodine-mediated method. This approach utilizes an I2/K2CO3 reagent system in dimethylformamide (DMF) to efficiently promote oxazole formation from α-bromoketones and benzylamine (B48309) derivatives. chem960.comnih.govnih.gov This methodology has proven to be highly effective and was successfully applied to a one-step synthesis of the natural product this compound, achieving a notable yield of 62%. chem960.comnih.govnih.gov This method is particularly attractive due to its operational simplicity, the ready availability of starting materials (such as 2-bromo-4′-hydroxyacetophenone and 3-(aminomethyl)-pyridine), and the use of molecular iodine as the sole oxidant under basic conditions. nih.gov
The efficiency of synthetic routes is often enhanced by one-pot protocols, which minimize purification steps and reaction times. The iodine-mediated synthesis of this compound itself exemplifies a one-step, one-pot approach. chem960.comnih.govnih.gov Beyond this compound, one-pot synthetic strategies have been developed for other 2,5-diaryl-1,3-oxazoles, which are structurally related to this compound and also found in Rutaceae plants. For instance, uguenenazole, another oxazole alkaloid, has been synthesized in a one-pot reaction by refluxing 4-methoxy phenacyl bromide and benzamide (B126) in chlorobenzene, yielding 59% of the product. These one-pot methods contribute to more streamlined and environmentally benign synthetic pathways for this class of natural products.
The pursuit of more efficient and practical synthetic routes is an ongoing theme in organic chemistry. Beyond the Fischer and iodine-mediated methods, other strategies for oxazole synthesis, which could potentially be adapted for this compound or its core structure, have been explored. Early efforts included the Robinson-Gabriel method, which was used for this compound's total synthesis but suffered from low yields. nih.gov More broadly, methods involving the coupling of α-diazoketones with amides in the presence of copper(II) triflate have been reported for the synthesis of 2,4-disubstituted oxazoles. chem960.com The development of new synthetic routes aims to overcome limitations such as multi-step processes, difficult-to-obtain substrates, the use of hazardous oxidants, toxic by-products, or high reaction temperatures associated with older methods. chem960.com
Comparison of this compound Synthesis Methodologies
| Synthetic Method | Key Reactants | Overall Yield | Key Features / Limitations | Source |
| Robinson-Gabriel Method | Not specified for this compound | 1.94% | Multi-step (5 steps), low overall yield. | nih.gov |
| Modified Fischer Method (Onaka) | p-hydroxymandelonitrile, nicotin-aldehyde | 16.5% | Two-step, one-pot; requires dry HCl gas, long reaction time (>2 days). | nih.govnih.gov |
| Iodine-Mediated Synthesis | 2-bromo-4′-hydroxyacetophenone, 3-(aminomethyl)-pyridine | 62% | One-step, one-pot; uses I2/K2CO3 as oxidant, operationally simple, higher yield. | chem960.comnih.govnih.gov |
Synthetic Strategies for this compound Derivatives and Analogs
Synthetic strategies for this compound derivatives and analogs are crucial for exploring their potential applications and understanding structure-activity relationships (SAR). These strategies often involve targeted modifications to the core oxazole structure.
A common approach involves incorporating structural changes at the 2-position of the oxazole core and the 4-phenolic ether side chain moieties. For instance, O-isopentenyl this compound (also known as O-(3,3-Dimethylallyl)this compound or O-Prenylthis compound) is a known derivative of this compound, highlighting modifications to the phenolic hydroxyl group.
Researchers often employ different synthesis strategies to prepare natural product analogs, which allows for the precise establishment of regiochemistry and provides flexibility in preparing a diverse range of compounds for SAR studies. The synthesis of various 2,5-diaryl substituted oxazoles, including natural products like this compound and their synthetic analogs, is a focal point for organic chemists due to their relatively simple structural features and diverse biological activities.
The iodine-mediated synthesis, discussed previously, is versatile and applicable not only to this compound but also to the general synthesis of 2,5-diaryl oxazoles, 2,4,5-trisubstituted oxazoles, and 5-alkyl/alkenyl oxazoles. This broad applicability makes it a valuable tool for creating a wide array of this compound analogs with varied substitution patterns. chem960.comnih.gov Other related oxazole alkaloids such as annuloline, texalin, balsoxin, and texamine serve as inspiration and targets for similar synthetic methodologies, contributing to the broader understanding of oxazole alkaloid synthesis and derivatization. chem960.comnih.govarxiv.org
Biosynthetic Pathways of Halfordinol in Natural Systems
Identification of Biochemical Precursors in Halfordinol Biosynthesis
The precise biochemical precursors directly involved in the biosynthesis of this compound in Rutaceae plants have not been explicitly identified in the available research. However, for oxazole-containing natural products in general, amino acids are commonly recognized as fundamental building blocks. For instance, the formation of oxazole (B20620) and thiazole (B1198619) heterocycles in various natural products, particularly in thiazole/oxazole-modified microcins (TOMMs), often involves the cyclodehydration of β-hydroxyl residues such as serine and threonine, or cysteine residues. Furthermore, some marine and bacterial oxazoles are believed to originate from peptides composed of aliphatic amino acids epa.gov.
In the context of other oxazole alkaloids, such as pimprinine-type indolyloxazole alkaloids, D-tryptophan has been identified as a precursor, with its pathway involving specific enzymes like PimA, PimB, and PimC. While this highlights the diverse origins of oxazole rings in natural products, a direct link to this compound's specific amino acid precursors or other biochemical starting materials remains to be fully elucidated.
Proposed Enzymatic Steps in the Formation of Oxazole Alkaloids (General and Specific to this compound if data available)
The formation of the oxazole ring, a defining feature of this compound, generally proceeds through a two-step enzymatic process in many natural product biosynthetic pathways. This mechanism is well-characterized for thiazole/oxazole-modified microcins (TOMMs) and other oxazole-containing peptides.
The proposed enzymatic steps are as follows:
ATP-dependent Cyclodehydration: This initial step involves the cyclization of specific amino acid residues, primarily serine, threonine, or cysteine, into their respective azoline (oxazoline or thiazoline) heterocycles. This reaction is catalyzed by a cyclodehydratase enzyme complex, often composed of C- and D-proteins, and requires adenosine (B11128) triphosphate (ATP) for energy.
FMN-dependent Oxidation: Following cyclodehydration, the newly formed azoline intermediate undergoes a two-electron oxidation to yield the aromatic azole (oxazole or thiazole) ring. This oxidative step is catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, referred to as the B-protein.
While these general enzymatic mechanisms are established for oxazole formation in various natural products, specific enzymatic steps directly responsible for the formation of the oxazole ring within this compound's biosynthetic pathway have not been detailed in the provided research. The synthesis of oxazole-containing compounds can also occur through hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) systems, as seen with oxazolomycins.
Biogenetic Relationships and Intermediates Leading to this compound
This compound is part of a group of oxazole alkaloids found in the Rutaceae family, which also includes compounds like annuloline, texalin, balsoxin, texamine, and uguenenazole wikipedia.orgresearchgate.net. The co-occurrence of this compound with other quinoline (B57606) alkaloids in Halfordia scleroxyla and Halfordia kendack suggests a broader alkaloid biosynthesis network within these plants.
While direct biogenetic intermediates leading specifically to this compound are not explicitly described, the biosynthesis of related oxazole alkaloids can offer insights. For instance, in the case of uguenenazole (another oxazole alkaloid from Rutaceae), uguenenamide has been identified as a precursor wikipedia.orgresearchgate.net. The proposed biogenesis of uguenenazole from uguenenamide involves an intramolecular acid-catalyzed cyclization wikipedia.orgresearchgate.net. This suggests that similar cyclization reactions of amide intermediates might play a role in the formation of other oxazole alkaloids within the Rutaceae family, including this compound. However, this remains a plausible relationship rather than a confirmed pathway for this compound itself.
The "Dictionary of Natural Products" notes that marine and bacterial oxazoles appear to be formed from peptides of aliphatic amino acids epa.gov. While this compound is a plant-derived alkaloid, this highlights the diverse origins and potential biogenetic routes for the oxazole moiety across different natural product classes. Further research is needed to fully delineate the specific biogenetic relationships and intermediates unique to this compound's formation in its natural systems.
Structure Activity Relationship Sar Studies of Halfordinol and Its Analogs
Design and Synthesis of Halfordinol Derivatives for SAR Profiling
The design and synthesis of this compound derivatives are crucial steps in comprehensive SAR profiling. Researchers have developed specific synthetic strategies to enable the facile incorporation of structural changes, particularly at the 2-position of the oxazole (B20620) core and the 4-phenolic ether side chain. acs.orgnih.gov One notable approach involves the Van Leusen oxazole synthesis, which has been utilized to prepare this compound and its diaryloxazole analogs. acs.orgnih.govchemistry-chemists.com An efficient one-step synthesis of this compound has also been reported, achieving a 62% yield from α-bromoketones and benzylamine (B48309) derivatives using an I2/K2CO3 reagent system. researchgate.netresearchgate.netresearchgate.netmolaid.com These synthetic methodologies allow for systematic variations across the this compound scaffold, generating a library of derivatives for biological evaluation.
Influence of Structural Modifications on Pre-clinical Biological Activity
Structural modifications to this compound and its analogs have been extensively studied to understand their impact on pre-clinical biological activity, particularly in the context of antiproliferative effects against various cancer cell lines. acs.orgnih.gov
Modifications at the Oxazole Core of this compound Analogs
Modifications at the 2-position of the oxazole core are a primary focus in this compound SAR studies. Research indicates that the nature of the heteroaryl group at this position significantly influences potency. For instance, compounds featuring a 3-pyridine group at the 2-position of the oxazole generally exhibit greater potency compared to those with a phenyl group, particularly against MDA-MB-453 cells. acs.orgnih.gov This suggests that the 3-pyridine moiety offers physicochemical advantages, such as lower lipophilicity and higher topological polar surface area, which can contribute to improved activity. nih.gov Furthermore, replacing the 3-pyridine moiety with other six-membered heteraromatic rings, such as pyrimidine, has also yielded potent analogs. acs.orgnih.gov Beyond antiproliferative activities, modifications to the oxazole core have been shown to improve trypanocidal activity in related diphenyloxazole analogs. researchgate.netresearchgate.net The mere introduction of the 1,3-oxazole ring system into molecules has been observed to tremendously increase the activity of derived compounds. derpharmachemica.com
Impact of Peripheral Substituents (e.g., isopentenyl, dimethylallyl groups) on Activity
Peripheral substituents play a crucial role in modulating the biological activity of this compound. O-Isopentenylthis compound, also known as (3,3-dimethylallyl)this compound (B103697) or O-prenylthis compound, is a naturally occurring derivative that has been investigated. acgpubs.orgacs.orgnih.govontosight.ainih.govsci-hub.seevitachem.comresearchgate.netresearchgate.netijpsjournal.com The specific addition of an isopentenyl group can influence the compound's solubility, stability, and its ability to interact with biological targets. ontosight.ai SAR studies have sometimes maintained the prenyl-phenolic side chain constant while exploring modifications elsewhere on the molecule to isolate the effects of other structural changes. acs.orgnih.gov For example, O-isopentenylthis compound has been explored in in silico studies for its potential as an antidiabetic agent, with molecular docking studies prioritizing dipeptidyl peptidase-4 (DPP-4) as a potential target. sci-hub.se
Table 1: Pre-clinical Antiproliferative Activity of this compound and Selected Analogs against MDA-MB-453 Cells
| Compound | Structural Modification (Relative to this compound) | GI₅₀ (µM) in MDA-MB-453 cells | Source |
| This compound (Compound 1) | Natural Product | ~40 (synthetically derived: 60) | acs.orgnih.gov |
| This compound (Compound 2) | Natural Product | ~17 (synthetically derived: 11) | acs.orgnih.gov |
| Compound 10 | Phenolic side chain modified to n-propyl | Similar potency to compound 2 | acs.orgnih.gov |
| Compound 17 | Modified pyridyl-methanamine moiety (2-pyridine template) | 2 | acs.orgnih.gov |
| Compound 30 | Amine group bearing additional heteroatom/polar functional group | 0.8 | acs.orgnih.gov |
Computational Approaches in this compound SAR Analysis
Computational approaches have become indispensable tools in modern drug discovery, significantly expediting the process of identifying and optimizing bioactive compounds, including this compound and its analogs. alliedacademies.orgsci-hub.se
Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method employed to establish mathematical relationships between the chemical structure of a molecule and its observed biological activity. alliedacademies.orgmdpi.com QSAR models can predict the activity of novel compounds and guide the rational design of more potent and selective agents. alliedacademies.org
Other computational techniques, such as Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD), contribute to understanding and predicting molecular interactions. alliedacademies.org Pharmacophore modeling is utilized to identify the essential three-dimensional features within a molecule that are required for binding to a specific biological target. alliedacademies.orgstudydrive.net This helps in designing compounds that retain crucial interactions while allowing for modifications elsewhere. Virtual screening, another computational technique, enables the rapid assessment of large compound libraries using methods like molecular docking, thereby prioritizing potential drug candidates for experimental testing. alliedacademies.org
In the context of this compound, in silico calculations of chemical descriptors and principal component analysis (PCA) have been used in SAR studies to identify common chemical features among active compounds and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acgpubs.orgresearchgate.net Furthermore, molecular dynamics simulations (MDS) are employed to predict protein-ligand stability and gain deeper mechanistic insights into the dynamic interactions between this compound derivatives and their targets. sci-hub.se Computational assessments have also been used to evaluate this compound-1 and Aegelenine as potential antiviral drug candidates based on their binding affinity, drug-likeness, ADMET properties, and predicted toxicity. iaraedu.com
Pre Clinical Biological Activities and Molecular Mechanisms of Halfordinol and Its Derivatives
Anti-adipogenic and Lipolytic Activities of Halfordinol and Derivatives
This compound and its derivatives have demonstrated notable anti-adipogenic and lipolytic activities in pre-clinical studies. Research has primarily focused on (3,3-dimethylallyl) this compound, a derivative isolated from the leaves of Aegle marmelos.
In vitro Studies on Adipocyte Differentiation (e.g., 3T3-L1 Cells)
In vitro studies utilizing the 3T3-L1 preadipocyte cell line have been instrumental in elucidating the anti-adipogenic effects of this compound derivatives. The 3T3-L1 cell line is a well-established model for studying the process of adipogenesis, as these cells can be induced to differentiate into mature adipocytes.
One key study investigated the effects of (3,3-dimethylallyl) this compound on 3T3-L1 adipocytes. The findings revealed that this compound significantly decreased intracellular triglyceride accumulation in a dose-dependent manner. scielo.br This was accompanied by an increase in glycerol release, indicating a stimulation of lipolysis, the breakdown of stored fats. scielo.br The study utilized Oil Red O staining to visually assess lipid accumulation, a standard technique in adipogenesis research.
The anti-adipogenic potential of various compounds is often evaluated by their ability to inhibit the differentiation of preadipocytes into mature fat cells. Research on a library of (3,3-dimethylallyl) this compound-inspired N-alkylated oxazole (B20620) bromide salts also showed remarkable anti-adipogenic potential in the 3T3-L1 model of adipogenesis. nih.gov
| Parameter | Effect | Method of Measurement |
|---|---|---|
| Intracellular Triglyceride Accumulation | Decreased (dose-dependent) | Oil Red O Staining |
| Glycerol Release | Increased | Glycerol Secretion Assay |
In vivo Animal Models for Anti-obesity Research (e.g., High-Fat Diet Induced Models)
To further validate the in vitro findings, the anti-obesity effects of this compound derivatives have been examined in animal models. High-fat diet (HFD)-induced obesity in rodents is a widely used model that mimics the metabolic alterations associated with human obesity.
In a study involving C57/BL6J mice fed a high-fat and fructose diet, treatment with (3,3-dimethylallyl) this compound for four weeks resulted in significant metabolic improvements. The treated mice exhibited reduced plasma glucose, insulin, and triglyceride levels. scielo.br Furthermore, there was a notable reduction in total adipose tissue mass by 37.85% and visceral adipose tissue mass by 62.99% at a concentration of 50mg/kg body weight. scielo.br These findings suggest a potent anti-obesity effect in a diet-induced obesity model.
Inspired by (3,3-dimethylallyl) this compound, a novel oxazole derivative was also tested in a high-fat diet-induced obesity model in Syrian golden hamsters, where it was found to improve dyslipidemia. nih.gov
| Parameter | Effect | Dosage |
|---|---|---|
| Plasma Glucose | Reduced | 50mg/kg b.w. |
| Plasma Insulin | Reduced | 50mg/kg b.w. |
| Plasma Triglycerides | Reduced | 50mg/kg b.w. |
| Total Adipose Tissue Mass | Reduced by 37.85% | 50mg/kg b.w. |
| Visceral Adipose Tissue Mass | Reduced by 62.99% | 50mg/kg b.w. |
Modulation of Specific Molecular Pathways (e.g., AMPK pathway activation)
The anti-adipogenic and lipolytic effects of this compound and its derivatives are underpinned by their ability to modulate key molecular pathways involved in lipid metabolism.
Studies have shown that (3,3-dimethylallyl) this compound influences the expression of critical transcription factors that regulate adipocyte differentiation. Reverse transcriptase-polymerase chain reaction (RT-PCR) analyses revealed that this compound decreased the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT enhancer binding protein α (CEBPα). scielo.br These two transcription factors are considered master regulators of adipogenesis.
Conversely, the expression of sterol regulatory enzyme binding protein-1c (SREBP-1c), peroxisome proliferator-activated receptor α (PPARα), Adiponectin, and Glucose transporter protein 4 (GLUT4) was increased in the high-fat diet group treated with the compound. scielo.br
Furthermore, research on a novel oxazole derivative inspired by (3,3-dimethylallyl) this compound demonstrated that its anti-adipogenic action is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov The compound was found to inhibit the mitotic clonal expansion of 3T3-L1 cells and enhance the mitochondrial oxygen consumption rate during the early phase of differentiation via AMPK activation. nih.gov
Antimicrobial Research of this compound and Plant Extracts Containing It
Research into the antimicrobial properties of this compound is often linked to the broader investigation of plant extracts from Aegle marmelos, a tree in the Rutaceae family from which this compound is isolated. Various parts of the Aegle marmelos plant have been traditionally used to address a range of infections.
Studies on the leaf extracts of Aegle marmelos have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal species. These extracts have shown inhibitory effects against bacteria such as Staphylococcus aureus, β Streptococcus haemolyticus group A, Proteus mirabilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. ijres.org The antifungal activity has been observed against Candida albicans, Candida tropicalis, and Aspergillus flavus. ijres.org
Phytochemical screening of these extracts has revealed the presence of various bioactive compounds, including phenols, sterols, tannins, flavonoids, saponins, coumarins, and triterpenoids, which are believed to contribute to the observed antimicrobial effects. ijres.org The presence of alkaloids, the class of compounds to which this compound belongs, has also been identified in these extracts.
The antimicrobial efficacy of different solvent extracts from Aegle marmelos leaves has been compared. For instance, acetone and hexane extracts were found to be highly active against Bacillus subtilis and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger. researchgate.net The minimum inhibitory concentration (MIC) values for aqueous and methanolic extracts of Aegle marmelos have been found to range from 10 mg/mL to 40 mg/mL against various pathogenic bacterial strains.
While these studies provide strong evidence for the antimicrobial potential of plant extracts containing this compound, further research is needed to isolate and specifically determine the antimicrobial spectrum and mechanism of action of pure this compound.
| Microorganism Type | Examples of Inhibited Species |
|---|---|
| Bacteria | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae |
| Fungi | Candida albicans, Aspergillus flavus, Aspergillus niger |
Antioxidant and Anti-inflammatory Research of this compound and Related Phytomolecules
The antioxidant and anti-inflammatory properties of this compound are often studied in the context of the phytochemical composition of Aegle marmelos extracts. These extracts are rich in a variety of bioactive compounds, including phenols, flavonoids, and alkaloids, which are known to possess antioxidant and anti-inflammatory activities.
Studies on the leaf extracts of Aegle marmelos have demonstrated significant antioxidant potential. For instance, the ethanolic fraction of the leaves exhibited the highest radical scavenging activity. researchgate.net The antioxidant activity of plant extracts is often attributed to their ability to donate hydrogen to free radicals, thereby neutralizing them.
The anti-inflammatory effects of these extracts have also been reported. While direct studies on the anti-inflammatory properties of isolated this compound are limited, the presence of flavonoids and other phenolic compounds in Aegle marmelos extracts suggests a potential role in modulating inflammatory pathways. nih.gov Flavonols, a class of flavonoids, have been shown to inhibit the production of nitric oxide (NO) in endotoxin-stimulated murine macrophages, indicating an anti-inflammatory effect. mdpi.com They can also repress the expression of inducible nitric oxide synthase (iNOS) mRNA and the production of prostaglandin E2 (PGE2), partly by attenuating the NF-κB signaling pathway. mdpi.com
Activity of this compound and Analogs against Parasitic Organisms (e.g., Trypanosoma cruzi)
The investigation into the activity of this compound and its analogs against parasitic organisms such as Trypanosoma cruzi, the causative agent of Chagas disease, is an emerging area of research. While direct studies focusing specifically on this compound are not extensively documented in the available literature, research on plant extracts from the Rutaceae family, to which Aegle marmelos belongs, has shown promise.
Studies have evaluated the trypanocidal activity of extracts from various plants in the Rutaceae family and have found that some species are rich sources of trypanocidal compounds. scielo.br This suggests that the chemical constituents of these plants, which include alkaloids like this compound, may possess anti-parasitic properties. The structural diversity of metabolites from the Rutaceae family, including 2-quinoline alkaloids and lignans, has been noted for its potential against T. cruzi. scielo.br
Furthermore, research on other compounds from Aegle marmelos has indicated anthelmintic activity, suggesting a broader anti-parasitic potential of the plant's chemical constituents. ijres.orgresearchgate.net However, specific data on the efficacy and mechanism of action of this compound or its direct analogs against Trypanosoma cruzi remains to be elucidated through further focused investigation.
Other Investigated Pre-clinical Biological Activities (e.g., anti-diabetic, anticancer in animal models, hepatoprotective, antiviral)
Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical studies on the anti-diabetic, anticancer, hepatoprotective, or antiviral activities of the chemical compound this compound. While research into the biological activities of various plant-derived compounds is a dynamic field, specific data on this compound in these particular areas of investigation appears to be limited or not publicly accessible at this time.
It is important to note that the absence of published research does not necessarily indicate a lack of potential biological activity. Further investigation may be required to elucidate the preclinical profile of this compound and its derivatives in these and other therapeutic areas.
Advanced Analytical Techniques for Halfordinol Research
Spectroscopic Methods for Halfordinol Structure Elucidation and Characterization
Spectroscopic techniques are indispensable tools in organic chemistry for determining the molecular structure, functional groups, and electronic properties of compounds like this compound.
Mass Spectrometry (MS) in this compound Characterization and Fragment Analysis
Mass spectrometry plays a crucial role in the characterization of this compound, primarily by providing accurate molecular weight information and insights into its fragmentation pathways. Comparative mass spectrometry studies of this compound and related oxazoles have been instrumental in confirming its structure, specifically identifying it as 2-(3-pyridyl)-5-(4-hydroxyphenyl)oxazole. publish.csiro.aupublish.csiro.auclockss.org
A notable feature observed in the mass spectral decomposition of 2,5-diaryloxazole ions, including those from this compound, is a concerted elimination of hydrogen cyanide (HCN) and carbon monoxide (CO). publish.csiro.aupublish.csiro.au This characteristic fragmentation pattern aids in distinguishing the oxazole (B20620) ring system and its substitution. The mass spectra of this compound typically show a prominent molecular ion at m/z 238. nih.gov Further fragment ions at m/z 183 and m/z 166.6 (metastable peak) have been observed, supporting the proposed fragmentation mechanisms. publish.csiro.au Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed in analytical workflows involving this compound, particularly for the screening of volatile and semi-volatile compounds in plant extracts where this compound may be present. nih.govsdiarticle4.comphytojournal.comacademicstrive.comsemanticscholar.orgijnrd.org
Table 1: Key Mass Spectral Data for this compound
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z 238 | nih.govpublish.csiro.au |
| Exact Mass (Da) | 238.074227566 | nih.govwikidata.orgkegg.jpmetabolomicsworkbench.org |
| Top Peak (GC-MS) | m/z 238 | nih.gov |
| Second Highest Peak | m/z 183 | nih.gov |
| Third Highest Peak | m/z 239 | nih.gov |
| Characteristic Losses | HCN, CO | publish.csiro.aupublish.csiro.auclockss.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of chemical structures and conformational analysis. For this compound, 1D NMR spectra, specifically Carbon-13 NMR (¹³C NMR), are available and used for characterization. nih.gov
For derivatives like O-isopentenyl this compound, both Proton NMR (¹H NMR) and ¹³C NMR spectroscopy, including two-dimensional (2D) NMR techniques, have been crucial in confirming their structures and regiochemistry. iaea.orgnih.govacs.orgscielo.sa.cr The signals observed in NMR spectra provide information about the number of different types of protons and carbons, their chemical environments, and their connectivity, which are essential for piecing together the complete molecular architecture.
UV-Vis and Infrared Spectroscopy in this compound Research
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound, providing insights into its chromophores and conjugation patterns. UV-Vis spectra for this compound are available, allowing for the characterization of its absorption properties. nih.gov For related compounds like halfordinine, UV spectra in 95% ethanol (B145695) have shown absorption maxima (λmax) at 251 nm (log ε 4.41), with shoulders at 290 nm (3.35), 300 nm (3.59), 312 nm (3.72), 327 nm (3.55), and 342 nm (3.41). scispace.com UV-Vis detectors are also commonly integrated with High-Performance Liquid Chromatography (HPLC) systems for the identification and quantification of compounds in liquid streams. sci-hub.se
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in this compound by analyzing its vibrational modes. FTIR spectra for this compound have been recorded using techniques like KBr wafer preparation. nih.gov For halfordinine, IR spectra (Nujol mull) exhibited characteristic bands at various wavenumbers, including 1600, 1572, 1540, 1498, 1307, 1297, 1259, 1230, 1180, 1145, 1130, 1080, 1031, 992, 980, 952, 918, 821, 788, 753, 740, 727, and 695 cm⁻¹. scispace.com These bands correspond to specific bond vibrations (e.g., C=O, C-H, O-H, aromatic ring vibrations), aiding in the confirmation of the compound's structure and the presence of key functional groups such as the phenolic hydroxyl and oxazole ring. rjptonline.orgevitachem.comnih.gov
Chromatographic Separation and Purification Techniques for this compound
Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex natural extracts or synthetic mixtures.
High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and quantification of this compound and its related compounds. It is particularly effective for separating non-volatile or thermally unstable compounds. sci-hub.seresearchgate.net
HPLC has been utilized in the bioassay-guided fractionation of plant extracts, such as those from Amyris texana, to purify compounds including O-isopentenyl this compound. nih.govacs.org This typically involves preparative and semi-preparative C18 HPLC columns with gradient elution systems (e.g., methanol-water or acetonitrile-water). nih.govacs.org HPLC coupled with UV detection (HPLC-UV) is a common approach for identifying and quantifying this compound, with detection often performed at specific wavelengths like 275 nm for related alkaloids in Aegle marmelos extracts. researchgate.netkoreascience.krresearchgate.net The method development for such analyses often involves optimizing mobile phase compositions (e.g., acetonitrile (B52724) and water) and column types (e.g., C18) to achieve good linearity, precision, and recovery. researchgate.net
Gas Chromatography (GC) in Analytical Workflows Relevant to this compound
Gas Chromatography (GC) is primarily applied in conjunction with mass spectrometry (GC-MS) for the analysis of this compound, especially when present in volatile or semi-volatile fractions of plant extracts. nih.govsdiarticle4.comphytojournal.comacademicstrive.comsemanticscholar.orgijnrd.org GC-MS allows for the separation of components based on their volatility and interaction with the stationary phase, followed by mass spectral detection for identification.
Typical GC-MS analytical parameters for the identification of phytochemicals, including this compound, from plant extracts involve the use of non-polar capillary columns (e.g., 30 m × 0.25 m MS capillary standard non-polar column) and helium as a carrier gas. sdiarticle4.com The oven temperature programs are carefully designed to separate the complex mixtures, often starting at lower temperatures (e.g., 65-70 °C) and gradually increasing to higher temperatures (e.g., 260-280 °C) with specific hold times. sdiarticle4.comphytojournal.com The mass spectrometric detector (MSD) typically operates in scan mode (e.g., m/z 35-1050), and identified compounds are often matched against spectral libraries like the NIST library. nih.govsdiarticle4.comphytojournal.com
Advanced Detection and Quantification in Complex Biological and Research Matrices
The accurate and precise detection and quantification of chemical compounds like this compound in complex biological and research matrices are crucial for various scientific investigations, including metabolomics and natural product research. Biological matrices, such as whole blood, plasma, serum, urine, saliva, and tissue extracts, present significant analytical challenges due to their inherent complexity and the presence of numerous endogenous substances that can interfere with analyte detection. japsonline.comslideshare.netnih.govbiointerfaceresearch.com
Challenges in Complex Matrices: The primary challenges in analyzing compounds within biological and research matrices stem from the high concentration of endogenous components (e.g., proteins, lipids, salts) that can suppress ionization in mass spectrometry (matrix effect), lead to co-elution in chromatography, or cause signal interference. japsonline.comslideshare.net Therefore, advanced analytical techniques coupled with efficient sample preparation methods are indispensable.
Advanced Analytical Techniques: For the detection and quantification of compounds like this compound in complex matrices, hyphenated techniques that combine separation power with highly sensitive and selective detection are predominantly employed.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely regarded as a powerful and versatile tool for the analysis of small molecules in biological samples. nih.govbiointerfaceresearch.com This technique offers high sensitivity, selectivity, and a relatively high throughput, enabling the simultaneous analysis of multiple compounds. biointerfaceresearch.com The liquid chromatography component separates the analyte (this compound) from matrix interferences, while the tandem mass spectrometry provides specific detection and quantification based on characteristic mass-to-charge ratios and fragmentation patterns. This robustness makes LC-MS/MS particularly useful for drug monitoring and metabolite profiling. biointerfaceresearch.com
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is preferred for polar compounds, GC-MS can also be utilized, especially for volatile or semi-volatile compounds after appropriate derivatization. This compound's spectral information, including GC-MS data, is available, indicating its amenability to this technique. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1D and 2D NMR, provides detailed structural information and can be used for quantification, especially in research settings. nih.govresearchgate.net While less sensitive than MS-based methods for trace analysis in complex biological matrices, NMR offers the advantage of non-destructive analysis and the ability to identify unknown compounds without prior knowledge. researchgate.net
High-Performance Liquid Chromatography (HPLC): Various modes of HPLC, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can be coupled with mass spectrometry for improved separation of polar compounds. HILIC-MS methods have demonstrated excellent linear correlation coefficients and good limits of detection and quantification for various analytes in complex matrices. researchgate.net
Sample Preparation Techniques: Effective sample preparation is critical to minimize matrix effects and enhance the accuracy and precision of analytical measurements. Common techniques include:
Protein Precipitation (PP): A simple and rapid method to remove proteins from biological samples. slideshare.net
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases to separate it from interfering matrix components. slideshare.net
Solid Phase Extraction (SPE): A chromatographic technique that uses a solid stationary phase to selectively adsorb the analyte, followed by elution, thereby concentrating the analyte and removing impurities. slideshare.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, QuEChERS has been adapted for extracting various compounds from complex biological samples due to its adaptability and efficiency. biointerfaceresearch.com
Detailed Research Findings and Data Tables: While specific detailed research findings or data tables on the advanced detection and quantification of this compound (PubChem CID 442858) in complex biological and research matrices were not explicitly found in the current search, the principles and techniques outlined above are universally applied to compounds with similar physicochemical properties. The development of robust analytical methods for this compound would involve optimizing these techniques, including specific chromatographic conditions (e.g., column chemistry, mobile phase), mass spectrometry parameters (e.g., ionization mode, fragmentation pathways), and sample preparation protocols tailored to the specific matrix and target concentration range. The validation of such methods would typically include assessing parameters like selectivity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). biointerfaceresearch.comresearchgate.net
For illustrative purposes, a summary of common advanced analytical techniques applicable to compounds like this compound in complex matrices is provided below:
| Analytical Technique | Key Advantages in Complex Matrices | Typical Application for this compound-like Compounds |
| LC-MS/MS | High sensitivity, selectivity, high throughput, robust for polar compounds. biointerfaceresearch.com | Quantification in plasma, urine, tissue extracts for pharmacokinetic studies. nih.govbiointerfaceresearch.com |
| GC-MS | Suitable for volatile/semi-volatile compounds (with derivatization), good separation. nih.gov | Identification and quantification of volatile metabolites or derivatives. nih.gov |
| NMR Spectroscopy | Non-destructive, detailed structural elucidation, quantitative capabilities. nih.govresearchgate.net | Structural confirmation, purity assessment, and higher concentration quantification in research matrices. nih.govresearchgate.net |
| HILIC-MS | Enhanced retention and separation of polar compounds, direct coupling to MS. researchgate.net | Analysis of highly polar this compound metabolites or related compounds in biological fluids. researchgate.net |
Theoretical and Computational Investigations of Halfordinol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Halfordinol Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that can predict molecular geometries, electronic structures, and chemical reactivity with a good balance of accuracy and computational cost. mdpi.comnih.govrsc.org
A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable geometric arrangement of its atoms. This process yields key information such as bond lengths, bond angles, and dihedral angles. Following geometry optimization, frequency analysis is performed to confirm that the structure is a true energy minimum on the potential energy surface. nih.gov
Furthermore, DFT is employed to calculate various electronic properties that describe the molecule's reactivity. researchgate.netlongdom.org These properties are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov
Table 1: Key Molecular Properties of this compound from Quantum Chemical Calculations (Note: The following data is illustrative of typical DFT outputs and is based on general principles, as specific published values for this compound are not available.)
| Property | Description | Predicted Value (Illustrative) |
| Optimized Molecular Geometry | The most stable 3D arrangement of atoms. | Provides specific bond lengths (e.g., C-C, C-N, C-O) and angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | e.g., -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | e.g., -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | e.g., 4.4 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Approximated by -EHOMO |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Approximated by -ELUMO |
| Global Hardness (η) | Resistance of the chemical potential to change in the number of electrons. | (I - A) / 2 |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | (I + A) / 2 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion. mpg.denih.gov
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to model their movements according to the laws of physics. mdpi.com These simulations can reveal how the molecule flexes, rotates, and changes its shape, providing insights into its conformational flexibility and stability. nih.gov Analysis of MD trajectories can identify preferred conformations and the timescale of transitions between them. mpg.denih.gov
Electronic Structure and Spectroscopic Property Predictions for this compound
Computational methods are also used to predict spectroscopic properties, which can aid in the interpretation of experimental data from techniques like UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. ias.ac.inmdpi.comrsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to the colors observed in UV-Vis spectroscopy. nih.gov
Calculations of vibrational frequencies using DFT can simulate the IR and Raman spectra of this compound. mdpi.com These theoretical spectra show characteristic peaks corresponding to the stretching and bending vibrations of different functional groups within the molecule, aiding in the assignment of bands in experimental spectra. ias.ac.in
Similarly, quantum chemical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com These predictions are valuable for confirming the molecular structure by comparing the calculated NMR parameters with those obtained experimentally.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of data generated from computational spectroscopy; specific published data for this compound is unavailable.)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
| UV-Visible Spectroscopy (TD-DFT) | λmax (Maximum Absorption Wavelength) | e.g., 310 nm |
| Infrared (IR) Spectroscopy (DFT) | Vibrational Frequency (O-H stretch) | e.g., ~3600 cm-1 |
| Vibrational Frequency (C=N stretch) | e.g., ~1650 cm-1 | |
| 13C NMR Spectroscopy | Chemical Shift (Phenolic C-O) | e.g., ~155 ppm |
| 1H NMR Spectroscopy | Chemical Shift (Phenolic O-H) | e.g., ~9.5 ppm |
Molecular Docking and Simulation Studies of this compound-Target Interactions (Pre-clinical, Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. openmedicinalchemistryjournal.combiorxiv.org This method is crucial in preclinical drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govnih.gov
In a docking study, the 3D structure of a target protein is obtained from databases like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's binding site in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). openmedicinalchemistryjournal.comnih.gov Lower binding energies generally indicate a more stable protein-ligand complex. nih.gov
The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the binding of this compound to its target. nih.gov To refine the results of docking and to study the stability of the predicted binding pose over time, Molecular Dynamics (MD) simulations of the protein-halfordinol complex are often performed. researchgate.net These simulations can confirm the stability of the interactions and provide a more dynamic picture of the binding event. researchgate.net
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer :
- ARRIVE Guidelines : Report animal studies with detailed cohorts, randomization, and blinding .
- Data Sharing : Deposit raw datasets (e.g., RNA-seq, pharmacokinetics) in public repositories (e.g., GEO, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
